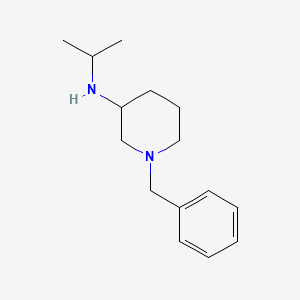

(1-Benzyl-piperidin-3-yl)-isopropyl-amine

Description

(1-Benzyl-piperidin-3-yl)-isopropyl-amine is a tertiary amine derivative featuring a piperidine ring substituted with a benzyl group at the 1-position and an isopropylamine moiety at the 3-position.

The benzyl group introduces aromaticity and lipophilicity, which may enhance membrane permeability, while the isopropylamine substituent contributes to basicity and hydrogen-bonding capabilities. These features make it a candidate for receptor-targeting molecules or intermediates in organic synthesis.

Properties

IUPAC Name |

1-benzyl-N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)16-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHFTSDNSTYZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperidine

The benzyl group is typically introduced via nucleophilic substitution using benzyl halides. For instance, benzyl bromide reacts with piperidin-3-amine in the presence of a base such as sodium carbonate or potassium hydroxide. The reaction is conducted in polar aprotic solvents like tetrahydrofuran (THF) or toluene at reflux temperatures (80–110°C), achieving yields of 70–85%.

Isopropyl Group Introduction

Subsequent alkylation with isopropyl halides (e.g., isopropyl bromide) follows a similar mechanism. The reaction requires stoichiometric alkali metal hydrides (e.g., NaH) as bases in dimethylformamide (DMF) or acetonitrile. Critical parameters include temperature control (50–70°C) and inert atmospheres to prevent side reactions, yielding 65–78% of the target compound.

Table 1: Alkylation Conditions and Outcomes

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylation | Benzyl bromide | THF | 80–110 | 70–85 |

| Isopropylation | Isopropyl bromide | DMF | 50–70 | 65–78 |

Multi-Step Synthesis via Intermediate Formation

Patent CN105622444B outlines a multi-step approach involving intermediate compounds to enhance purity and scalability.

Synthesis of N-Benzylglycine Ethyl Ester

The process begins with benzylamine reacting with 2-halogenated ethyl acetate (e.g., 2-chloroethyl acetate) in acetonitrile or toluene. Quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate) catalyze the reaction, yielding N-benzylglycine ethyl ester.

Cyclization to Piperidine Intermediate

The ester undergoes cyclization with 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate) in chloroform or tetrahydrofuran. Alkaline conditions (sodium hydroxide or potassium carbonate) facilitate ring closure, forming a piperidine derivative.

Final Alkylation and Purification

The piperidine intermediate is alkylated with isopropyl halide, followed by acid hydrolysis (e.g., concentrated HCl) to remove protecting groups. Crystallization in isopropanol or ethyl acetate yields the final product with >99% purity.

Table 2: Multi-Step Synthesis Parameters

| Step | Reagent | Solvent | Key Condition | Yield (%) |

|---|---|---|---|---|

| Ester Formation | 2-Chloroethyl acetate | Acetonitrile | Catalytic quaternary salt | 82 |

| Cyclization | 4-Chloroethyl butyrate | Chloroform | NaOH, 60°C | 75 |

| Final Alkylation | Isopropyl chloride | THF | NaH, 70°C | 68 |

Nucleophilic Substitution and Alkylation Approaches

WO2017134588A1 highlights the use of activated piperidine intermediates for efficient alkylation.

Activation of Piperidine

Activation via O-sulfonyl or O-acyl groups (e.g., mesyl or tosyl derivatives) enhances reactivity. For example, (S)-1-benzylpiperidin-3-yl mesylate reacts with isopropylamine in dichloromethane, achieving 88% yield under mild conditions (25–40°C).

Solvent and Catalyst Optimization

Polar solvents like dichloromethane or ethyl acetate improve reaction kinetics, while tertiary amines (e.g., triethylamine) neutralize acidic byproducts. Column chromatography (dichloromethane:methanol, 9:1) ensures high purity (>99%).

Optimization of Reaction Conditions

Temperature and pH Control

Exothermic reactions require precise temperature modulation. For instance, maintaining 60–70°C during cyclization prevents ring-opening side reactions. Post-reaction pH adjustment (pH 6–8) minimizes degradation during workup.

Catalytic Enhancements

Transition metal catalysts (e.g., Pd/C for hydrogenolysis) enable debenzylation in later stages, though this is less common for the target compound.

Industrial-Scale Production Considerations

Solvent Recycling

Toluene and THF are preferred industrially due to low cost and ease of recovery via distillation.

Crystallization Protocols

Isopropanol-based crystallization achieves consistent particle size distribution, critical for pharmaceutical applications.

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 500 kg |

| Purity | 99% | 99.5% |

| Cycle Time | 48 h | 72 h |

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-3-yl)-isopropyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl and isopropylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Targeting Epigenetic Modifications

One prominent application of (1-Benzyl-piperidin-3-yl)-isopropyl-amine is its role as an epigenetic modulator. It has been investigated for its potential to inhibit enzymes involved in histone modification, such as G9a and histone deacetylases (HDACs). In a study evaluating the synergy between G9a inhibitors and HDAC inhibitors, compounds similar to this compound demonstrated enhanced efficacy against breast cancer cell lines MDA-MB-231 and MCF-7 when used in combination with other inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Table 1: Inhibitory Activity of Compounds on G9a and HDAC

| Compound | EC50 (μM) | Cell Line | Target |

|---|---|---|---|

| SAHA | 10 | MDA-MB-231 | HDAC |

| BIX-01294 | 5 | MDA-MB-231 | G9a |

| Combination (SAHA + BIX-01294) | 6.6 | MDA-MB-231 | G9a + HDAC |

This data suggests that the combination therapy may lead to improved outcomes in cancer treatment by effectively targeting multiple epigenetic pathways.

Cancer Research

Prodrug Development

The compound has also been explored in the context of prodrug development aimed at enhancing pharmacokinetics and bioavailability. Research indicates that derivatives of this compound can serve as prodrugs that are activated in tumor cells, thereby selectively targeting cancerous tissues while minimizing systemic toxicity .

Case Study: Glioblastoma Treatment

In a study involving glioblastoma models, the use of prodrugs derived from piperidine structures showed promising results in enhancing drug stability and efficacy against ENO1-deleted glioma cells. The compounds exhibited low micromolar IC50 values, indicating potent anti-cancer activity .

Neuropharmacology

Potential as a CNS Agent

The structural characteristics of this compound suggest potential applications in central nervous system (CNS) disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation into treatments for conditions such as depression and anxiety.

Table 2: Neuropharmacological Effects of Piperidine Derivatives

| Compound | Effect on Neurotransmitter System | Reference |

|---|---|---|

| (1-Benzyl-piperidin-3-yl)-amine | Dopaminergic modulation | ResearchGate |

| Isopropyl derivative | Serotonergic enhancement | ACS Publications |

These effects underscore the importance of further exploring this compound's potential therapeutic applications within neuropharmacology.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-3-yl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between (1-Benzyl-piperidin-3-yl)-isopropyl-amine and related compounds from the CymitQuimica catalog :

| Compound Name | Core Structure | Substituents/Modifications | Functional Groups |

|---|---|---|---|

| This compound | Piperidine | 1-Benzyl, 3-isopropylamine | Tertiary amine, aromatic |

| (R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one HCl | Piperidine | 6-Fluoro, isoindolin-1-one ring | Secondary amine, amide, fluoride |

| 5-(Tert-butyl) 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-2,5-dicarboxylate | Pyrrolopyrrole (bicyclic) | Tert-butyl, ethyl ester | Ester, bicyclic tertiary amine |

Key Observations :

- Aromatic vs. Bicyclic Systems : The benzyl group in this compound provides planar aromaticity, whereas the isoindolin-1-one in the fluorinated analog introduces a rigid bicyclic system. The latter may enhance binding specificity in biological systems due to conformational restraint .

- Tertiary vs. Secondary Amines : The tertiary amine in this compound offers higher basicity and steric bulk compared to the secondary amine in the fluorinated analog, influencing protonation states and intermolecular interactions .

Physicochemical and Electronic Properties

Evidence from studies on substituent electronegativity and chemical shifts (e.g., ¹¹⁹Sn NMR correlations) suggests that electronic effects of substituents significantly impact molecular behavior . For example:

- Benzyl Group : The electron-donating nature of the benzyl group may stabilize positive charges on the piperidine nitrogen, enhancing basicity.

- Fluorine Substituent: The strong electronegativity of fluorine in the isoindolinone derivative could reduce electron density at the piperidine nitrogen, lowering basicity but improving solubility in polar solvents .

Biological Activity

(1-Benzyl-piperidin-3-yl)-isopropyl-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring, a benzyl group, and an isopropyl amine moiety. This unique structure allows for various interactions with biological macromolecules, making it a valuable subject for research in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system. It is believed to modulate neurotransmitter release and uptake, leading to potential analgesic and neuroprotective effects. The compound's interaction with biological targets suggests its role in treating neurological disorders and pain management.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Studies suggest that this compound may have applications in treating neurodegenerative diseases due to its ability to modulate neuroinflammation and protect neuronal cells from apoptosis.

- Analgesic Properties : The compound has been investigated for its potential as an analgesic agent, showing promise in preclinical models for pain relief.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Modulates neuroinflammation; protects neurons | |

| Analgesia | Potential pain relief in preclinical models | |

| Receptor Interaction | Binds to neurotransmitter receptors |

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- Neurodegenerative Disease Models : In vitro studies demonstrated that the compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role against conditions like Alzheimer's disease.

- Pain Management : In animal models of chronic pain, administration of this compound resulted in significant reductions in pain behavior, indicating its potential as an analgesic.

- Receptor Binding Studies : Binding affinity assays revealed that the compound interacts with several neurotransmitter receptors, including dopamine and serotonin receptors, which may explain its psychoactive properties .

Q & A

What are the recommended safety protocols for handling (1-Benzyl-piperidin-3-yl)-isopropyl-amine in laboratory settings?

Basic Research Question

Methodological Answer:

- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .

- Respiratory Protection: Use P95 respirators (US) or ABEK-P2 (EU) masks if airborne concentrations are unquantified, as toxicological data for this compound remain incomplete .

- Environmental Control: Prevent drainage contamination; use closed systems for synthesis and waste disposal .

How can researchers design experiments to investigate the toxicological profile of this compound given limited existing data?

Advanced Research Question

Methodological Answer:

- In Vitro Screening: Prioritize Ames tests for mutagenicity and cell viability assays (e.g., HepG2 cells) to assess acute toxicity, leveraging structural analogs like N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine as references .

- In Vivo Models: Use rodent studies to evaluate dose-dependent effects on organ systems, noting that acute toxicity classifications for related piperidine derivatives are often unverified .

- Data Gaps: Cross-reference safety sheets (e.g., "no data available" flags in SDS) to prioritize endpoints like carcinogenicity or reproductive toxicity .

What computational methods are suitable for predicting the protonation states and reactivity of this compound in solution?

Advanced Research Question

Methodological Answer:

- DFT Calculations: Optimize geometries using B3LYP/6-311++G** basis sets to model protonation at the piperidine nitrogen, comparing results with experimental pKa values of analogous amines (e.g., isopropyl-amine) .

- Solvent Effects: Apply continuum solvation models (e.g., PCM) to predict stability in polar solvents. For example, B3P86/6-311++G*-level optimizations have been validated for similar amines .

- Reactivity Insights: Use QCISD(T) complete basis set energy calculations to assess nucleophilic sites, particularly the isopropyl-amine moiety .

What analytical techniques are critical for characterizing the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to resolve impurities, referencing retention times of structurally similar amines (e.g., Piperidin-4-ylmethyl-pyrimidin-2-yl-amine) .

- Spectroscopy: Confirm structure via H/C NMR, focusing on benzyl (δ 7.2–7.4 ppm) and piperidine protons (δ 2.5–3.5 ppm). Compare with PubChem data for analogs .

- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks (expected m/z ~261.2 for CHN) .

How should researchers address contradictions in reported synthetic yields or physicochemical properties of this compound derivatives?

Advanced Research Question

Methodological Answer:

- Meta-Analysis: Systematically compare reaction conditions (e.g., solvent polarity, catalyst load) across studies. For example, Benzyl 4-aminopiperidine-1-carboxylate synthesis yields vary with benzylation protocols .

- Controlled Replication: Reproduce conflicting methods under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Quantum Mechanical Validation: Apply DFT to predict stability of intermediates, identifying steps prone to side reactions (e.g., competing N-alkylation in piperidine systems) .

What strategies optimize the enantiomeric resolution of this compound for pharmacological studies?

Advanced Research Question

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IA columns with hexane:isopropanol (90:10) mobile phase, calibrated against resolved analogs like (R)-(1-Benzylpiperidin-3-yl)-methanamine .

- Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze via X-ray diffraction to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.